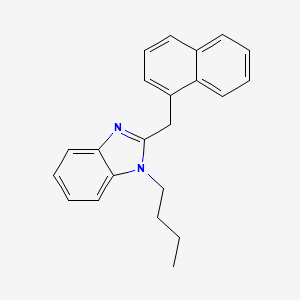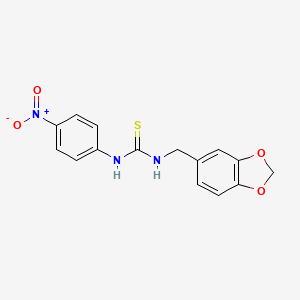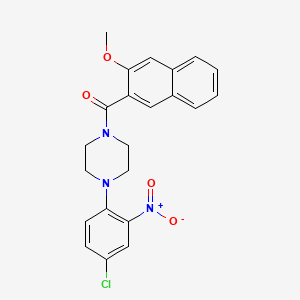
1-butyl-2-(1-naphthylmethyl)-1H-benzimidazole
Descripción general
Descripción
1-Butyl-2-(1-naphthylmethyl)-1H-benzimidazole is a benzimidazole derivative that has shown promising results in scientific research. It is a potent inhibitor of tubulin polymerization, making it a potential candidate for the treatment of cancer and other diseases.
Mecanismo De Acción
1-Butyl-2-(1-naphthylmethyl)-1H-benzimidazole works by inhibiting tubulin polymerization, which is essential for cell division. This leads to the formation of abnormal mitotic spindles, which ultimately results in cell cycle arrest and apoptosis. It has also been shown to disrupt microtubule dynamics, which is essential for the migration and invasion of cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer properties, this compound has also been shown to have other biochemical and physiological effects. It has been shown to induce autophagy, which is a process that promotes the degradation of damaged proteins and organelles. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-butyl-2-(1-naphthylmethyl)-1H-benzimidazole is its high potency and selectivity for tubulin polymerization inhibition. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-butyl-2-(1-naphthylmethyl)-1H-benzimidazole. One area of research is the development of more efficient synthesis methods that can yield higher purity and yield of the compound. Another area of research is the development of more soluble derivatives of this compound, which can improve its efficacy in certain experiments. Finally, there is also potential for the development of this compound as a drug for the treatment of other diseases, such as fungal and viral infections.
Conclusion
This compound is a promising compound that has shown potential as an anticancer, antifungal, and antiviral agent. Its mechanism of action involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. While it has several advantages for use in scientific research, such as its high potency and selectivity, it also has limitations, such as its poor solubility. Overall, research on this compound has shown promising results, and there is potential for its development as a drug for the treatment of various diseases.
Aplicaciones Científicas De Investigación
1-Butyl-2-(1-naphthylmethyl)-1H-benzimidazole has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has also been studied for its potential as an antifungal and antiviral agent.
Propiedades
IUPAC Name |
1-butyl-2-(naphthalen-1-ylmethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2/c1-2-3-15-24-21-14-7-6-13-20(21)23-22(24)16-18-11-8-10-17-9-4-5-12-19(17)18/h4-14H,2-3,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPMSVGOHFRMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3927378.png)
![N~2~-(2,6-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3927385.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B3927393.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3927400.png)



![N~2~-(3,4-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3927422.png)
![methyl 4-methyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]pentanoate](/img/structure/B3927438.png)
![5-{4-[(3-chlorophenyl)amino]-1-phthalazinyl}-N,N,2-trimethylbenzenesulfonamide](/img/structure/B3927448.png)
![3-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927449.png)
![3-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 3-nitrobenzoate](/img/structure/B3927471.png)
![4-methyl-3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B3927474.png)
![4-[(5-{[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B3927477.png)